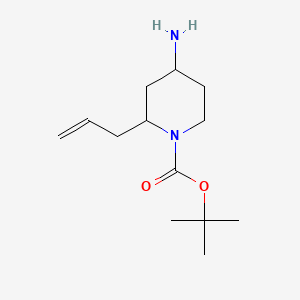

tert-Butyl 2-allyl-4-aminopiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C13H24N2O2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

tert-butyl 4-amino-2-prop-2-enylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H24N2O2/c1-5-6-11-9-10(14)7-8-15(11)12(16)17-13(2,3)4/h5,10-11H,1,6-9,14H2,2-4H3 |

InChI Key |

DWRRZLMFXJBCHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CC=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-allyl-4-aminopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl and allyl groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:

Alkylation: Introduction of the allyl group through alkylation reactions.

Protection: Use of tert-butyl groups to protect the amine functionality during synthesis.

Coupling Reactions: Formation of the final product through coupling reactions involving piperidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Allylation and Nucleophilic Substitution

The allyl group at position 2 is introduced via nucleophilic substitution. tert-Butyl 4-aminopiperidine-1-carboxylate reacts with allyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. This method achieves high yields (85–95%) and scalability in industrial settings.

Example Procedure

-

Substrate : tert-Butyl 4-aminopiperidine-1-carboxylate

-

Reagents : Allyl bromide, K₂CO₃ (2.5 equiv.)

-

Conditions : DCM, 25°C, 12 h

-

Yield : 92%

Hydrogenation Reactions

The allyl group undergoes catalytic hydrogenation to form saturated derivatives. Pd/C (10% w/w) under H₂ (1–3 atm) in ethanol or THF selectively reduces the double bond without affecting the Boc group .

Experimental Data

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| tert-Butyl 2-allyl-4-aminopiperidine-1-carboxylate | Pd/C | H₂ (15 psi), THF/EtOH, 18 h | tert-Butyl 2-propyl-4-aminopiperidine-1-carboxylate | 100% |

Cycloaddition Reactions

The allyl moiety participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions (80–120°C), forming six-membered rings. Microwave-assisted methods reduce reaction times (<1 h).

Key Observations

-

Regioselectivity favors endo products due to steric effects from the Boc group.

-

Solvents: Toluene or DMF.

-

Typical yields: 70–85%.

Oxidation and Functionalization

The allyl group is oxidized to epoxides or carbonyl derivatives using RuO₄ or ozonolysis. For example:

-

Ozonolysis : Cleaves the allyl group to generate aldehydes, which are further reduced to alcohols or amines .

Ozonolysis Protocol

Cross-Coupling Reactions

The amine at position 4 enables Buchwald-Hartwig amination or Suzuki-Miyaura coupling. For instance:

-

Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2 equiv.) |

| Solvent | DME/H₂O (3:1) |

| Temperature | 80°C |

| Yield | 75–88% |

Deprotection and Functional Group Interconversion

The Boc group is removed under acidic conditions (e.g., TFA in DCM) to expose the primary amine, enabling further functionalization (e.g., acylation, sulfonylation) .

Deprotection Example

-

Reagent : TFA (10 equiv.)

-

Conditions : DCM, 0°C → r.t., 2 h

-

Yield : 95%

Grignard and Organometallic Reactions

The allyl group reacts with Grignard reagents (e.g., allylmagnesium bromide) in diethyl ether to form branched derivatives. For example:

-

Reaction : Addition of allylmagnesium bromide to this compound yields tert-butyl 2-(2-propenyl)-4-aminopiperidine-1-carboxylate .

Grignard Reaction Data

| Parameter | Value |

|---|---|

| Reagent | AllylMgBr (1.3 equiv.) |

| Solvent | Et₂O |

| Temperature | 0°C → r.t. |

| Yield | 89% |

Scientific Research Applications

tert-Butyl 2-allyl-4-aminopiperidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: Employed in the development of new synthetic methodologies and complex molecule construction.

Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of tert-Butyl 2-allyl-4-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 4-aminopiperidine-1-carboxylate (CAS 87120-72-7)

- Structural Difference : Lacks the allyl group at position 2.

- Impact: Reduced reactivity for allyl-based transformations (e.g., Michael additions or Heck reactions). Similar Boc deprotection conditions (e.g., trifluoroacetic acid) .

tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS 871115-32-1)

- Structural Difference: Features an additional aminomethyl group at position 3.

- Impact: Enhanced hydrogen-bonding capacity, which may improve interactions with biological targets. Higher molecular weight (MW ≈ 229.3 g/mol) compared to the target compound (MW ≈ 240.3 g/mol) .

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)

- Structural Difference : Benzyl carbamate instead of tert-butyl carbamate.

- Impact: Deprotection: Benzyl groups require hydrogenolysis (H₂/Pd-C) for removal, contrasting with the acid-labile Boc group. Stability: Less stable under acidic conditions but more resistant to nucleophilic attack. Safety: Similar acute hazards (skin/eye irritation) but distinct chronic toxicity profiles due to benzyl alcohol byproducts .

tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

- Structural Difference: Chloropyrazine substituent at position 4 instead of amino and allyl groups.

- Impact :

- Electronic Effects : The electron-withdrawing chlorine atom reduces basicity of the piperidine nitrogen.

- Solubility : Increased hydrophilicity due to the heteroaromatic pyrazine ring.

- Applications : Likely used in kinase inhibitor synthesis, contrasting with the target compound’s utility in allylation chemistry .

Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (Water) | Reactivity Highlights |

|---|---|---|---|---|

| tert-Butyl 2-allyl-4-aminopiperidine-1-carboxylate | 240.3 | ~1.8 | Low | Allyl group enables cycloadditions |

| tert-Butyl 4-aminopiperidine-1-carboxylate | 200.3 | ~1.2 | Moderate | Base for peptide coupling reactions |

| Benzyl 4-aminopiperidine-1-carboxylate | 234.3 | ~2.0 | Low | Hydrogenolysis-sensitive protecting group |

*Predicted using fragment-based methods.

Biological Activity

Introduction

Tert-butyl 2-allyl-4-aminopiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its piperidine core, which is modified with an allyl group and a tert-butyl ester. The synthesis typically involves the reaction of piperidine derivatives with allylic halides under basic conditions, followed by carboxylation to introduce the carboxylate functionality.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₂ |

| Molecular Weight | 239.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a ligand for specific receptors and enzymes, modulating their activity. This interaction can influence several biological pathways, including those involved in inflammation and immune responses.

Key Mechanisms

- Receptor Binding : The compound may bind to G protein-coupled receptors (GPCRs) or other membrane-bound proteins, affecting signal transduction pathways.

- Enzymatic Inhibition : It has shown potential as an inhibitor of kinases involved in cellular signaling, which could be beneficial in treating cancers and autoimmune diseases .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activities:

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to exhibit an IC50 value of approximately 700 nM against certain leukemia cell lines, indicating potent antitumor effects .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies involving animal models of inflammation suggest that it can reduce inflammatory markers and improve symptoms associated with autoimmune conditions .

Neuroprotective Properties

There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Autoimmune Disease Model

In a study using DBA/1 mice, the compound was administered to assess its impact on autoantibody production. Results indicated a significant reduction in anti-dsDNA antibody levels compared to control groups, suggesting potential therapeutic benefits in systemic lupus erythematosus (SLE) models .

Case Study 2: Cancer Cell Line Evaluation

A series of experiments evaluated the effects of this compound on various cancer cell lines, including those derived from breast and prostate cancers. The compound demonstrated selective cytotoxicity, making it a candidate for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.